molecular formula C21H26ClN7O3 B2890397 (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone CAS No. 898418-06-9

(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

Cat. No. B2890397
CAS RN: 898418-06-9
M. Wt: 459.94
InChI Key: IIENBPPGZBGXNX-UHFFFAOYSA-N
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Description

(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C21H26ClN7O3 and its molecular weight is 459.94. The purity is usually 95%.
BenchChem offers high-quality (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Modes of Action of Pyridazinone Herbicides

Research has explored the action mechanisms of pyridazinone compounds, highlighting their role in inhibiting photosynthesis and the Hill reaction in plants. These inhibitions contribute to the phytotoxicity of certain pyridazinones, making them effective as herbicides. For example, specific substitutions on pyrazon (a pyridazinone herbicide) have led to the development of experimental herbicides with enhanced biological properties, including resistance to metabolic detoxification in plants and interference with chloroplast development, mimicking the action of other known herbicidal agents but with significantly higher effectiveness (Hilton et al., 1969).

Antimicrobial Activity of Pyridine Derivatives

The synthesis and evaluation of new pyridine derivatives, including those with a piperazin-1-yl)methanone structure, have shown variable and modest antimicrobial activity against bacteria and fungi. These findings indicate the potential of such compounds in developing new antimicrobial agents with specific activity profiles (Patel, Agravat, & Shaikh, 2011).

Synthesis and Biological Activity of Triazole Analogues

Novel triazole analogues of piperazine have been synthesized, showcasing significant antibacterial activity against human pathogenic bacteria. Compounds with specific moieties on the piperazine ring exhibited potent inhibition of bacterial growth, suggesting their potential as promising molecules for further development as antimicrobial agents (Nagaraj, Srinivas, & Rao, 2018).

properties

IUPAC Name

(2-chloro-4-nitrophenyl)-[4-[6-(4-ethylpiperazin-1-yl)pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26ClN7O3/c1-2-25-7-9-26(10-8-25)19-5-6-20(24-23-19)27-11-13-28(14-12-27)21(30)17-4-3-16(29(31)32)15-18(17)22/h3-6,15H,2,7-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIENBPPGZBGXNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26ClN7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Chloro-4-nitrophenyl)(4-(6-(4-ethylpiperazin-1-yl)pyridazin-3-yl)piperazin-1-yl)methanone

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